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Compound of Interest

Compound Name: Cyclohexanecarbohydrazide

Cat. No.: B1361583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a

series of cyclohexanecarbohydrazide analogs, focusing on their potential as antibacterial and

anticancer agents. The information presented herein is a synthesis of data from multiple

research studies, offering a comprehensive overview of the current landscape. This document

aims to facilitate further drug discovery and development efforts by highlighting key structural

motifs responsible for biological activity.

Antibacterial Activity of
Cyclohexanecarbohydrazide-Based Hydrazones
A series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have

been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive

and Gram-negative bacteria. The core structure involves the cyclohexanecarbohydrazide
moiety linked to various substituted aromatic aldehydes.

Structure-Activity Relationship (SAR) Insights:
The antibacterial screening of these compounds has revealed several key SAR trends:
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Nature of the Aryl Moiety: The substitution pattern on the aromatic ring appended to the

hydrazone core plays a crucial role in determining antibacterial potency.

Heterocyclic Substituents: Analogs incorporating nitrogen-containing heterocyclic rings such

as pyridine, quinoline, and indole have demonstrated significant antibacterial activity.[1]

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the

substituents on the aryl ring influences the activity, with a discernible trend often observed.

Gram-Positive vs. Gram-Negative Activity: Certain structural modifications have been shown

to confer selective activity against either Gram-positive or Gram-negative bacteria.

Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of representative cyclohexanecarbohydrazide analogs is

summarized in the table below. The data is presented as Minimum Inhibitory Concentration

(MIC) in µg/mL.

Compound
ID

R Group
(Substituen
t on Aryl
Ring)

Staphyloco
ccus
aureus (MIC
in µg/mL)

Streptococc
us
pyogenes
(MIC in
µg/mL)

Escherichia
coli (MIC in
µg/mL)

Pseudomon
as
aeruginosa
(MIC in
µg/mL)

4a 2-pyridyl 18 20 >100 >100

4b 3-pyridyl 16 18 >100 >100

4c 4-pyridyl 17 19 >100 >100

4f 2-quinolyl 22 24 25 28

4g 4-quinolyl 21 23 24 26

4h 2-indolyl 23 25 26 29

4i 2-furyl >100 >100 >100 >100

4j 2-thienyl >100 >100 >100 >100
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Data synthesized from multiple sources for comparative purposes.

Anticancer Activity of Hydrazide-Hydrazone
Derivatives
Hydrazide-hydrazone derivatives, including those with a cyclohexanecarbohydrazide core,

have emerged as a promising class of anticancer agents. Their mechanism of action often

involves the induction of apoptosis through various signaling pathways.

Structure-Activity Relationship (SAR) Insights:
Several studies on hydrazide-hydrazone derivatives have provided the following SAR insights

for their anticancer activity:

Aromatic and Heteroaromatic Scaffolds: The nature of the aromatic or heteroaromatic ring

system is a key determinant of cytotoxicity. Compounds bearing pyrrole, furan, and

thiophene rings have shown significant potency.[2]

Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic

ring can modulate the anticancer activity. For instance, electron-withdrawing groups at

specific positions have been shown to enhance potency.

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents,

affects its ability to penetrate cell membranes and interact with intracellular targets.

Quantitative Comparison of Anticancer Activity
The cytotoxic effects of a series of hydrazide-hydrazone derivatives were evaluated against

various cancer cell lines using the MTT assay. The results are presented as IC50 values in µM.

| Compound ID | R Group (Substituent on Aryl Ring) | PC-3 (Prostate) IC50 (µM) | MCF-7

(Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3a | Phenyl |

15.6 | 18.2 | 17.5 | | 3d | 4-Chlorophenyl | 8.9 | 10.5 | 9.8 | | 3h | 2-Pyrrolyl | 1.32 | 2.99 | 1.71 | |

3j | 2-Furyl | 5.4 | 6.8 | 6.1 | | 3k | 2-Thienyl | 7.1 | 8.3 | 7.9 | | Paclitaxel | (Standard) | 0.98 | 1.12

| 1.05 |

Data adapted from a study on hydrazide-hydrazone derivatives for comparative illustration.[2]
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Cyclohexanecarbohydrazide-Based
Hydrazones
General Procedure:

Esterification: Cyclohexanecarboxylic acid is refluxed with an alcohol (e.g., methanol) in the

presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.

Hydrazinolysis: The ester is then refluxed with hydrazine hydrate in an appropriate solvent

(e.g., ethanol) to form the cyclohexanecarbohydrazide intermediate.

Condensation: The cyclohexanecarbohydrazide is reacted with a substituted aromatic or

heteroaromatic aldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of

glacial acetic acid under reflux to yield the final hydrazone derivative. The product is then

purified by recrystallization.

In Vitro Antibacterial Susceptibility Testing (Broth
Microdilution Method)

Preparation of Inoculum: Bacterial strains are cultured overnight and the inoculum is

prepared and standardized to a 0.5 McFarland turbidity standard.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 4 hours to allow the formation of formazan crystals by

viable cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.

Visualizations
Experimental Workflow for Antibacterial Susceptibility
Testing
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Caption: Workflow for the Broth Microdilution Antibacterial Susceptibility Test.

Experimental Workflow for MTT Cytotoxicity Assay
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Caption: Workflow for the MTT Assay to Determine Anticancer Activity.
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Proposed Signaling Pathway for Apoptosis Induction by
Hydrazone Analogs
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Caption: Proposed Intrinsic Apoptotic Pathway Induced by Hydrazone Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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